molecular formula C16H19N3O5S B2623096 (Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 1164501-83-0

(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2623096
CAS No.: 1164501-83-0
M. Wt: 365.4
InChI Key: NROYTEXHRGNWLP-ICFOKQHNSA-N
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Description

(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the class of benzo[d]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a nitro group and a pivaloylimino moiety in its structure suggests that it may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole core: This can be achieved by cyclization of 2-aminobenzenethiol with a suitable aldehyde or ketone.

    Introduction of the nitro group: Nitration of the benzo[d]thiazole core using a nitrating agent such as nitric acid or a mixture of nitric and sulfuric acids.

    Formation of the pivaloylimino moiety: This involves the reaction of the nitro-substituted benzo[d]thiazole with pivaloyl chloride in the presence of a base like pyridine.

    Esterification: The final step involves the esterification of the resulting compound with ethyl acetate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.

    Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted benzo[d]thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the biological pathways and mechanisms involving benzo[d]thiazole derivatives.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The pivaloylimino moiety may enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d]thiazole: A simpler analog without the nitro and pivaloylimino groups.

    2-Aminobenzothiazole: Lacks the nitro and ester functionalities.

    6-Nitrobenzo[d]thiazole: Contains the nitro group but lacks the pivaloylimino and ester groups.

Uniqueness

(Z)-ethyl 2-(6-nitro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate is unique due to the presence of both the nitro and pivaloylimino groups, which may confer distinct chemical reactivity and biological activity compared to its simpler analogs.

Properties

IUPAC Name

ethyl 2-[2-(2,2-dimethylpropanoylimino)-6-nitro-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c1-5-24-13(20)9-18-11-7-6-10(19(22)23)8-12(11)25-15(18)17-14(21)16(2,3)4/h6-8H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NROYTEXHRGNWLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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